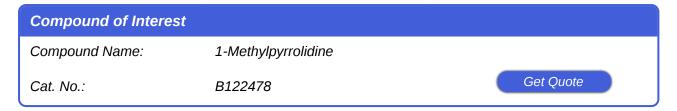


An In-depth Technical Guide to 1-Methylpyrrolidine: Properties, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-Methylpyrrolidine**, a versatile heterocyclic compound with significant applications in organic synthesis and the pharmaceutical industry. This document details its chemical identity, including its CAS number and synonyms, and presents a thorough compilation of its physicochemical properties. Furthermore, this guide offers detailed experimental protocols for its synthesis and illustrates its critical role in the manufacturing of the fourth-generation cephalosporin antibiotic, Cefepime, through a detailed experimental workflow.

Chemical Identity and Properties

1-Methylpyrrolidine, a saturated heterocyclic amine, is a colorless to light-yellow liquid with a characteristic amine-like odor. It is a valuable building block in organic chemistry, primarily utilized as a reagent and a solvent.

CAS Number: 120-94-5[1][2][3][4]

Synonyms: A comprehensive list of synonyms for **1-Methylpyrrolidine** is provided in the table below for easy reference.



Synonym	Reference
N-Methylpyrrolidine	[1]
Pyrrolidine, 1-methyl-	
N-Methyltetrahydropyrrole	_
Methylpyrrolidine	-
NSC 65579	-
Cefepime Impurity 1	

A summary of the key physicochemical properties of **1-Methylpyrrolidine** is presented in the following table.

Property	Value	Reference
Molecular Formula	C5H11N	
Molecular Weight	85.15 g/mol	
Boiling Point	76-81 °C	
Melting Point	-90 °C	
Density	0.800 g/mL at 20 °C	_
Flash Point	-18 °C (-0.4 °F)	_
Solubility in Water	Miscible	_
рКа	10.32 at 25 °C	_

Experimental Protocols for Synthesis

Several synthetic routes for the preparation of **1-Methylpyrrolidine** have been reported. Below are detailed methodologies for two common and effective methods.



Green Synthesis via Alkylation of Methylamine with 1,4-Dihalobutane

This method presents an environmentally friendly approach to the synthesis of **1-Methylpyrrolidine**.

Reaction:

1,4-Dibromobutane + CH₃NH₂ (in H₂O) --(K₂CO₃, 90°C)--> **1-Methylpyrrolidine**

Materials:

- 1,4-Dibromobutane
- Aqueous Methylamine (e.g., 40% solution)
- Potassium Carbonate (K2CO3)
- Deionized Water
- Diethyl Ether (for extraction)
- Anhydrous Magnesium Sulfate (for drying)

Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add deionized water.
- Add potassium carbonate to the water and stir until it is completely dissolved.
- Add the aqueous methylamine solution to the flask.
- While stirring, add 1,4-dibromobutane dropwise to the reaction mixture.
- Heat the reaction mixture to 90°C and maintain this temperature for several hours, monitoring the reaction progress by TLC or GC.



- After the reaction is complete, cool the mixture to room temperature.
- Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent by rotary evaporation.
- The crude product can be purified by fractional distillation to yield pure **1-Methylpyrrolidine**.

Synthesis via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of amines. This procedure details the N-methylation of pyrrolidine to yield **1-Methylpyrrolidine**.

Reaction:

Pyrrolidine + HCHO + HCOOH --> 1-Methylpyrrolidine + CO₂ + H₂O

Materials:

- Pyrrolidine
- Formaldehyde (37% aqueous solution)
- Formic Acid (88-98%)
- Sodium Hydroxide solution (for neutralization)
- Diethyl Ether (for extraction)
- Anhydrous Potassium Carbonate (for drying)

Procedure:

- In a round-bottom flask fitted with a reflux condenser, add pyrrolidine.
- Cool the flask in an ice bath and slowly add formic acid.



- To this mixture, add the formaldehyde solution dropwise while maintaining the temperature below 10°C.
- After the addition is complete, heat the reaction mixture to reflux for 8-12 hours. The
 evolution of carbon dioxide will be observed.
- Cool the reaction mixture to room temperature and neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.
- Extract the product with diethyl ether (3 x 50 mL).
- Wash the combined organic layers with brine, and then dry over anhydrous potassium carbonate.
- Filter the drying agent and remove the solvent by rotary evaporation.
- Purify the resulting liquid by fractional distillation to obtain **1-Methylpyrrolidine**.

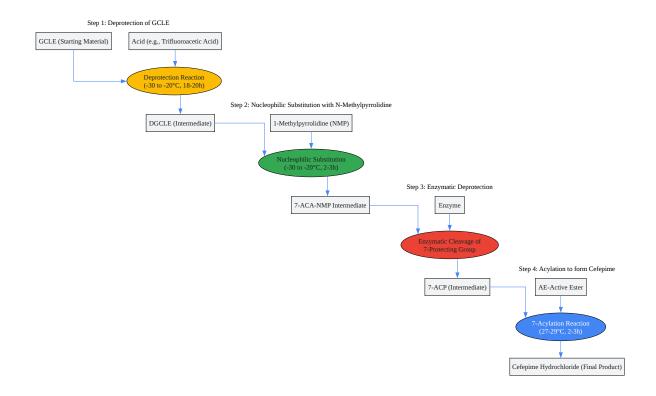
Application in Drug Development: Synthesis of Cefepime

1-Methylpyrrolidine is a crucial intermediate in the synthesis of Cefepime, a fourth-generation cephalosporin antibiotic. The following workflow outlines the key steps in the synthesis of Cefepime where **1-Methylpyrrolidine** is introduced.

Experimental Workflow for Cefepime Synthesis Involving 1-Methylpyrrolidine

The synthesis involves the reaction of a protected 7-aminocephalosporanic acid derivative with N-methylpyrrolidine.





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Caption: Workflow for the synthesis of Cefepime Hydrochloride from GCLE.



Safety and Handling

1-Methylpyrrolidine is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.

Conclusion

1-Methylpyrrolidine is a compound of significant interest to researchers and professionals in the field of organic synthesis and drug development. Its versatile reactivity and utility as a synthetic building block are exemplified by its role in the production of the antibiotic Cefepime. The detailed synthetic protocols and workflow provided in this guide are intended to support further research and development activities involving this important chemical.

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